molecular formula C7H13NO B12275337 6-Oxa-8-azabicyclo[3.2.2]nonane

6-Oxa-8-azabicyclo[3.2.2]nonane

Katalognummer: B12275337
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: ZOOFGOIZHNLOSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxa-8-azabicyclo[322]nonane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-8-azabicyclo[3.2.2]nonane typically involves the use of cyclic starting materials and specific reaction conditions to achieve the desired bicyclic structure. One common method involves the use of diazo imine-derived cyclic azomethine ylides in a 1,3-dipolar cycloaddition reaction with acryloylpyrazolidinone, catalyzed by a rhodium(II) complex and a chiral Lewis acid . This method provides high diastereo- and enantioselectivity, making it a preferred route for obtaining optically active compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxa-8-azabicyclo[3.2.2]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Oxa-8-azabicyclo[3.2.2]nonane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Oxa-8-azabicyclo[3.2.2]nonane involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity may be attributed to its ability to interfere with the metabolic processes of protozoa, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

6-Oxa-8-azabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:

The uniqueness of 6-Oxa-8-azabicyclo[32

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

6-oxa-8-azabicyclo[3.2.2]nonane

InChI

InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2

InChI-Schlüssel

ZOOFGOIZHNLOSH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNC(C1)CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.